molecular formula C11H20BClO2 B3186692 trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester CAS No. 126688-98-0

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester

Cat. No.: B3186692
CAS No.: 126688-98-0
M. Wt: 230.54 g/mol
InChI Key: FYHBHADHHWPOFL-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester typically involves the reaction of 5-chloro-1-pentene with a boronic acid derivative under specific conditions. One common method is the hydroboration of 5-chloro-1-pentene followed by oxidation to yield the desired boronic acid ester .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester is a valuable building block for the construction of complex molecules. It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .

Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it suitable for use in biomedicine.

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

  • trans-2-Chloromethylvinylboronic acid pinacol ester
  • 2-Methyl-1-propenylboronic acid pinacol ester
  • trans-1-Propenylboronic acid pinacol ester
  • Allylboronic acid pinacol ester
  • trans-Crotylboronic acid pinacol ester
  • trans-2-Ethoxyvinylboronic acid pinacol ester

Uniqueness: trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester is unique due to the presence of a chlorine atom, which allows for additional functionalization through substitution reactions. This feature makes it a versatile intermediate in organic synthesis, providing opportunities for the creation of a wide range of derivatives .

Properties

IUPAC Name

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBHADHHWPOFL-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101151419
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126688-98-0
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126688-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101151419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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